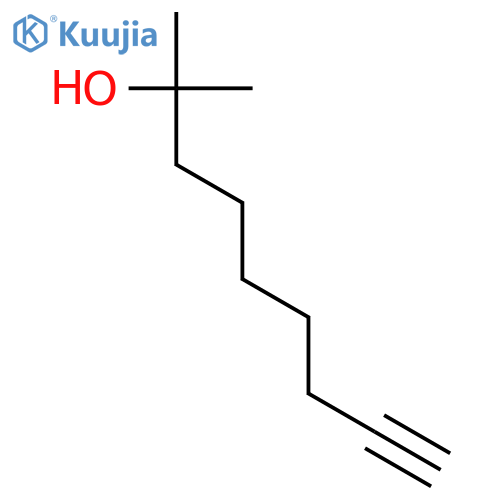

Cas no 881182-48-5 (2-methylnon-8-yn-2-ol)

2-methylnon-8-yn-2-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | BBV-55254677-5.0g |

2-methylnon-8-yn-2-ol |

881182-48-5 | 95% | 5.0g |

$2802.0 | 2022-12-09 | |

| Enamine | BBV-55254677-2.5g |

2-methylnon-8-yn-2-ol |

881182-48-5 | 95% | 2.5g |

$2212.0 | 2023-10-28 | |

| Enamine | BBV-55254677-1g |

2-methylnon-8-yn-2-ol |

881182-48-5 | 95% | 1g |

$1068.0 | 2023-10-28 | |

| Enamine | BBV-55254677-1.0g |

2-methylnon-8-yn-2-ol |

881182-48-5 | 95% | 1.0g |

$1068.0 | 2022-12-09 | |

| Enamine | BBV-55254677-10.0g |

2-methylnon-8-yn-2-ol |

881182-48-5 | 95% | 10.0g |

$3524.0 | 2022-12-09 | |

| Enamine | BBV-55254677-10g |

2-methylnon-8-yn-2-ol |

881182-48-5 | 95% | 10g |

$3524.0 | 2023-10-28 | |

| Enamine | BBV-55254677-5g |

2-methylnon-8-yn-2-ol |

881182-48-5 | 95% | 5g |

$2802.0 | 2023-10-28 |

2-methylnon-8-yn-2-ol 関連文献

-

1. Book reviews

-

Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930

-

Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207

-

5. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785

-

Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500

-

Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637

-

Po-Jung Huang Dalton Trans., 2020,49, 16970-16978

-

Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220

-

10. Bacteriological

2-methylnon-8-yn-2-olに関する追加情報

Introduction to 2-Methylnon-8-yn-2-ol (CAS No. 881182-48-5)

2-Methylnon-8-yn-2-ol, also known by its CAS number 881182-48-5, is a synthetic organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, particularly in medicinal chemistry and materials science. This compound is characterized by its alkyne functional group and a hydroxyl group, which confer it with distinct reactivity and functional properties.

The chemical formula of 2-methylnon-8-yn-2-ol is C10H16O, and it has a molecular weight of approximately 156.23 g/mol. The presence of the alkyne group (C≡C) and the hydroxyl group (OH) makes it a versatile building block for synthetic chemistry, enabling a wide range of chemical transformations and reactions. These functional groups can participate in various reactions such as click chemistry, metal-catalyzed coupling reactions, and other synthetic methodologies, making 2-methylnon-8-yn-2-ol an important intermediate in the synthesis of more complex molecules.

In the field of medicinal chemistry, 2-methylnon-8-yn-2-ol has shown promise as a precursor for the synthesis of bioactive compounds. Recent studies have explored its potential in the development of new drugs and therapeutic agents. For instance, researchers have utilized this compound to synthesize derivatives with anti-inflammatory, antimicrobial, and anticancer properties. The alkyne group can be readily functionalized to introduce various substituents, allowing for the fine-tuning of the biological activity and pharmacological properties of the resulting compounds.

One notable application of 2-methylnon-8-yn-2-ol is in the field of materials science, where it has been used to create functionalized polymers and coatings. The presence of the alkyne group allows for efficient cross-linking reactions, leading to the formation of robust and durable materials. These materials have found applications in areas such as drug delivery systems, where they can be designed to release therapeutic agents in a controlled manner. Additionally, 2-methylnon-8-yn-2-ol-based polymers have been explored for their use in tissue engineering and regenerative medicine due to their biocompatibility and tunable mechanical properties.

The synthesis of 2-methylnon-8-yn-2-ol typically involves multi-step processes that require precise control over reaction conditions to ensure high yields and purity. Common synthetic routes include the use of Grignard reagents, metal-catalyzed coupling reactions, and other advanced organic synthesis techniques. Recent advancements in catalysis have led to more efficient and environmentally friendly methods for producing this compound, reducing both cost and environmental impact.

In terms of safety and handling, while 2-methylnon-8-yn-2-ol is not classified as a hazardous material, it should be handled with care to avoid exposure to skin or inhalation. Proper personal protective equipment (PPE) such as gloves and safety goggles should be worn during handling. Storage should be in a cool, dry place away from incompatible substances.

The future outlook for 2-methylnon-8-yn-2-ol is promising, with ongoing research exploring its potential in various applications. As new synthetic methods are developed and optimized, it is likely that this compound will continue to play a significant role in advancing fields such as medicinal chemistry, materials science, and biotechnology. Its unique chemical structure and versatile reactivity make it an invaluable tool for scientists and researchers working at the forefront of these disciplines.

881182-48-5 (2-methylnon-8-yn-2-ol) 関連製品

- 1097638-46-4(N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide)

- 2697176-73-9(2-(dihydroxyboranyl)-5-phenylbenzoic acid)

- 1704612-07-6(1-4-chloro-3-(trifluoromethyl)benzenesulfonyl-3-(4-chlorobenzenesulfonyl)pyrrolidine)

- 1437432-59-1(2-[4-methoxy-3-(4-methoxyphenyl)-6-oxo-pyridazin-1-yl]propanoic acid)

- 891867-48-4(N-(3,4-dimethylphenyl)-2-4-(3-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-ylacetamide)

- 2680812-63-7(1-Acetyl-6,6-dimethylpiperidine-3-carboxylic acid)

- 1494060-38-6(2-{[(1-hydroxycyclohexyl)methyl]sulfanyl}propanoic acid)

- 951993-68-3(6-fluoro-4-hydroxy-N-5-(propan-2-yl)-1,3,4-thiadiazol-2-ylquinoline-3-carboxamide)

- 2172386-84-2((4-bromobutyl)(4-chloro-3-methylphenyl)methylamine)

- 2229503-88-0(Methyl 3-(piperazin-1-yl)thiophene-2-carboxylate)